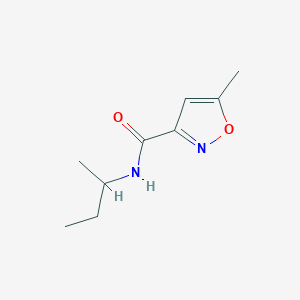
3-chloro-N-(1-ethyl-4-piperidinyl)benzamide
Overview
Description
3-chloro-N-(1-ethyl-4-piperidinyl)benzamide, also known as CHEB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of benzamides and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1-ethyl-4-piperidinyl)benzamide involves its interaction with the dopamine D3 receptor. It acts as a partial agonist of this receptor, which is involved in the regulation of reward and motivation. By binding to this receptor, this compound can modulate dopamine signaling in the brain, leading to its various therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce inflammation by inhibiting the production of inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to exhibit analgesic properties by reducing pain perception through its interaction with the dopamine D3 receptor. Furthermore, this compound has been shown to exhibit anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
3-chloro-N-(1-ethyl-4-piperidinyl)benzamide has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily purified. Additionally, it has been extensively studied for its various biochemical and physiological effects, making it a useful tool for researchers. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, its interaction with the dopamine D3 receptor can complicate its effects on dopamine signaling in the brain.
Future Directions
There are several future directions for the study of 3-chloro-N-(1-ethyl-4-piperidinyl)benzamide. One potential area of research is its potential as a treatment for addiction. Its interaction with the dopamine D3 receptor suggests that it may be useful in reducing drug-seeking behavior. Additionally, this compound may have potential as a treatment for other neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to fully understand the potential of this compound in these areas.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research. Its potential as a therapeutic agent for various diseases has been extensively studied, and its mechanism of action has been elucidated. While it has some limitations, its advantages make it a useful tool for researchers. Future research in this area may lead to the development of new treatments for various diseases.
Scientific Research Applications
3-chloro-N-(1-ethyl-4-piperidinyl)benzamide has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, analgesic, anti-tumor, and anti-depressant properties. Additionally, this compound has been studied for its potential as a treatment for Parkinson's disease and addiction.
properties
IUPAC Name |
3-chloro-N-(1-ethylpiperidin-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-2-17-8-6-13(7-9-17)16-14(18)11-4-3-5-12(15)10-11/h3-5,10,13H,2,6-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGFAXBWLJOONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4432255.png)

![1-[(4-bromo-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4432265.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-propylbenzamide](/img/structure/B4432271.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4432272.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-fluorobenzoyl)piperazine](/img/structure/B4432277.png)
![8-[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B4432278.png)
![1-[2-(2-methylphenoxy)propanoyl]piperidine](/img/structure/B4432288.png)

![5-chloro-N-{4-[(methylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4432301.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4432307.png)
